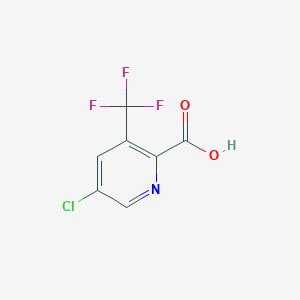

5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid

Description

Chemical Identity and Nomenclature

This compound represents a highly specialized heterocyclic compound within the broader family of substituted pyridinecarboxylic acids. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the precise positioning of functional groups around the pyridine ring system. The molecular formula of this compound is C₇H₃ClF₃NO₂, with a corresponding molecular weight of approximately 225.55 grams per mole, establishing it as a relatively compact yet functionally dense molecule.

The structural architecture of this compound features a six-membered aromatic pyridine ring as the central scaffold, with three distinct substituents that significantly influence its chemical behavior and biological activity. The chlorine atom positioned at carbon-5 provides electrophilic characteristics, while the trifluoromethyl group at carbon-3 introduces significant electronegativity and lipophilicity to the molecule. The carboxylic acid functionality at carbon-2 serves as both a reactive site for chemical modifications and a critical component for biological interactions, particularly in binding to target proteins and enzymes.

Propriétés

IUPAC Name |

5-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-3-1-4(7(9,10)11)5(6(13)14)12-2-3/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHJECWXEBZOLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670550 | |

| Record name | 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198475-43-2 | |

| Record name | 5-Chloro-3-(trifluoromethyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198475-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications De Recherche Scientifique

Pesticide Development

5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid is a known metabolite of the fungicide fluopyram. Research indicates that this compound can influence plant physiology, potentially leading to adverse effects such as leaf epinasty and impaired berry development in crops like Vitis vinifera (grapevine) .

The environmental fate of this compound has been studied extensively. It is classified as a non-persistent substance with low toxicity to non-target organisms, making it suitable for use in integrated pest management strategies .

Drug Development

The compound has shown promise in medicinal chemistry, particularly in developing antibacterial agents. Its derivatives have been tested for activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential as a lead compound for new antibiotic therapies .

Case Study: Antibacterial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit significant antibacterial properties. The structure-activity relationship (SAR) analysis revealed that modifications to the trifluoromethyl group can enhance antibacterial efficacy .

Biochemical Research

This compound serves as a valuable tool in biochemical research for studying metabolic pathways and enzyme interactions. Its ability to act as a selective inhibitor for certain enzymes allows researchers to dissect complex biological processes .

Synthetic Routes

Various synthetic methods have been developed to produce this compound efficiently. These methods often involve multi-step reactions that incorporate chlorination and trifluoromethylation techniques.

Table 2: Synthetic Methods Overview

| Method | Description |

|---|---|

| Chlorination | Introduction of chlorine at the 5-position |

| Trifluoromethylation | Addition of trifluoromethyl group |

| Carboxylation | Formation of the carboxylic acid group |

Mécanisme D'action

The mechanism by which 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group often enhances binding affinity and metabolic stability, while the carboxylic acid group can form hydrogen bonds with biological molecules.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The compound’s properties and applications are best understood in comparison to related pyridine-carboxylic acids. Below is a detailed analysis:

Positional Isomers

3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid

- CAS : 80194-68-9

- Molecular formula: C₇H₃ClF₃NO₂ (identical to the target compound)

- Molecular weight : 225.6 g/mol

- Key difference: The chloro and trifluoromethyl groups are swapped (positions 3 and 5 vs. 5 and 3).

2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid

Substituent Variants

5-Chloro-3-methylpyridine-2-carboxylic acid

- CAS : 1159815-12-9

- Molecular formula: C₇H₆ClNO₂

- Molecular weight : 171.58 g/mol

- Key difference : The -CF₃ group is replaced with -CH₃. The absence of fluorine reduces electronegativity and lipophilicity, which may lower bioavailability in drug design .

5-Chloro-6-fluoropyridine-3-carboxylic acid

- Molecular formula: C₆H₃ClFNO₂

- Molecular weight: 314.36 g/mol (discrepancy noted; likely typographical error; expected ~175.55 g/mol)

Physicochemical Properties

Activité Biologique

5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid (CAS No. 1198475-43-2) is a compound of interest due to its unique chemical structure and potential biological applications. This article explores its biological activity, synthesis, and applications in various fields, particularly in pharmaceuticals and agrochemicals.

Molecular Formula: C₇H₃ClF₃NO₂

Molecular Weight: 191.11 g/mol

Structure: The compound features a pyridine ring substituted with a chloro group and a trifluoromethyl group, which significantly influences its biological properties.

Synthesis

The synthesis of this compound can be achieved through various methods, including the chlorination of trifluoromethyl-pyridine derivatives. The trifluoromethyl group imparts unique reactivity and stability to the compound, making it suitable for further functionalization.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of trifluoromethyl-pyridines exhibit significant antimicrobial activity. Specifically, compounds with similar structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The incorporation of the trifluoromethyl group enhances the compound's potency by increasing lipophilicity and altering membrane permeability .

Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of β-secretase (BACE), an enzyme involved in the pathogenesis of Alzheimer's disease. Inhibiting this enzyme may provide therapeutic benefits in neurodegenerative diseases . The structural features of the compound allow it to interact effectively with the active site of BACE, leading to competitive inhibition.

Case Studies

- Antibacterial Activity : A study highlighted that related compounds demonstrated significant antibacterial effects against various strains, including MRSA. The mechanism appears to involve disruption of bacterial cell membranes .

- Enzyme Inhibition in Alzheimer's Research : Research on BACE inhibitors has shown that modifications in the pyridine ring can lead to improved binding affinities, making this compound a promising candidate for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components:

| Structural Feature | Effect on Activity |

|---|---|

| Trifluoromethyl Group | Enhances lipophilicity and biological activity |

| Chloro Substitution | Modulates interaction with biological targets |

| Pyridine Ring | Essential for enzyme binding and stability |

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 5 undergoes nucleophilic substitution under controlled conditions. This reactivity is leveraged to introduce amines, alkoxides, or other nucleophiles:

Example Reaction:

Conditions:

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO)

-

Temperature: 80–120°C

-

Catalyst: CuI or Pd-based catalysts for cross-coupling reactions

Key Findings:

-

Substituents like trifluoromethyl enhance the electrophilicity of the pyridine ring, facilitating nucleophilic attack at position 5 .

-

Yields for amination reactions range from 60–85%, depending on the nucleophile and catalyst system .

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in condensation and esterification reactions, enabling the synthesis of amides, esters, and acyl chlorides:

Amide Formation

Reaction:

Conditions:

-

Coupling Agents: EDC/HOBt or DCC

-

Yield: 70–90%

-

Applications: Used in the synthesis of bioactive molecules, including kinase inhibitors .

Esterification

Reaction:

Typical Esters: Methyl, ethyl, or benzyl esters for improved solubility in organic solvents .

Decarboxylation Reactions

Thermal or catalytic decarboxylation removes the carboxylic acid group, yielding 5-chloro-3-(trifluoromethyl)pyridine:

Conditions:

Mechanism:

The reaction proceeds via a six-membered transition state, stabilized by the electron-withdrawing trifluoromethyl group.

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation:

Suzuki–Miyaura Coupling

Reaction:

Conditions:

Stille Coupling

Reaction:

Applications: Synthesis of complex heterocycles for agrochemicals .

Reduction of Carboxylic Acid

The acid group can be reduced to a primary alcohol using LiAlH₄ or BH₃·THF:

Conversion to Acid Chloride

Reaction:

Applications: Intermediate for further acylations .

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring undergoes selective electrophilic substitution at position 4 or 6, influenced by the trifluoromethyl group:

Example: Nitration

Comparative Reaction Data

| Reaction Type | Conditions | Yield (%) | Key Catalyst |

|---|---|---|---|

| Amination (Cl → NH₂) | DMF, 100°C, CuI | 85 | CuI |

| Suzuki Coupling | Toluene/EtOH, Pd(PPh₃)₄ | 78 | Pd(PPh₃)₄ |

| Decarboxylation | Quinoline, 180°C | 92 | Cu |

| Esterification | H₂SO₄, MeOH, reflux | 88 | – |

Méthodes De Préparation

Thiolation Reaction Conditions

| Parameter | Description |

|---|---|

| Starting material | 3,5-Dichloropyridine-2-carboxamide |

| Thiol source | Sodium ethanethiolate (NaSEt) or ethanethiol |

| Solvent | Protic or non-protic apolar solvents (dielectric constant < 15) |

| Temperature range | 0°C to 100°C, preferably 0°C to 50°C; ambient temperature often sufficient |

| Reaction time | 5 hours to overnight |

| Product isolation | Filtration, washing with methylcyclohexane, drying under reduced pressure |

| Yield | Up to 80% for thiolated amide intermediates |

Example: 5-chloro-3-ethylsulfanyl-pyridine-2-carboxamide was obtained in 80% yield as a white solid after filtration and drying.

Hydrolysis to Carboxylic Acid

| Parameter | Description |

|---|---|

| Starting material | 5-Chloro-3-ethylsulfanyl-pyridine-2-carboxamide |

| Hydrolysis agent | Aqueous 3 M sodium hydroxide (NaOH) |

| Temperature | 100°C |

| Reaction time | 20 hours |

| Workup | Acidification to pH ~3 with 2 M hydrochloric acid (HCl), filtration, washing, drying |

| Yield | Up to 96% yield as a slightly pink powder |

This step converts the amide intermediate to the corresponding carboxylic acid with high purity and yield.

Solvent Screening for Thiolation

A solvent screening study showed that solvents with dielectric constants less than 15 favored selective thiolation, with product ratios analyzed by ^1H NMR. This optimization is critical for scalable and efficient synthesis.

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

- The vapor-phase fluorination/chlorination method is efficient for introducing trifluoromethyl and chloro substituents on pyridine rings, suitable for large-scale production of trifluoromethylpyridine derivatives.

- Thiolation reactions on dichloropyridine amides provide a versatile route to functionalized pyridine carboxylic acids, with good selectivity and scalability demonstrated in patent literature.

- Hydrolysis under alkaline conditions is a robust method to obtain the carboxylic acid with high purity and yield, essential for downstream applications in agrochemical synthesis.

Q & A

Basic: What are the established synthetic routes for 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid, and what key reagents/conditions are required?

The synthesis typically involves chlorination and trifluoromethylation of pyridine precursors. A common method includes:

- Step 1 : Starting with 3-(trifluoromethyl)pyridine-2-carboxylic acid, introduce chlorine at the 5-position using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions .

- Step 2 : Purification via recrystallization or column chromatography to achieve >95% purity (HPLC) .

Critical parameters include temperature control (0–5°C during chlorination) and inert atmospheres to prevent side reactions.

Basic: How can researchers confirm the purity and structural identity of this compound?

Methodological approaches include:

- Nuclear Magnetic Resonance (NMR) : Analyze , , and spectra to verify substitution patterns and trifluoromethyl group integrity .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to confirm ≥97% purity .

- Mass Spectrometry (MS) : ESI-MS in negative ion mode to validate molecular weight (m/z 225.55) .

Advanced: What are the reactivity trends of this compound under nucleophilic or electrophilic conditions?

- Electrophilic Substitution : The electron-withdrawing trifluoromethyl and carboxylic acid groups deactivate the pyridine ring, directing electrophiles to the 4-position. Reactions with HNO₃/H₂SO₄ yield nitro derivatives .

- Nucleophilic Displacement : Chlorine at the 5-position can be replaced by amines (e.g., NH₃/EtOH, 80°C) to form pyridinamine analogs .

Controlled pH (neutral to mildly acidic) is critical to avoid decarboxylation .

Advanced: How is this compound utilized in medicinal chemistry or agrochemical research?

- Drug Discovery : Serves as a precursor for kinase inhibitors. The carboxylic acid moiety enables conjugation to pharmacophores via amide bonds .

- Agrochemicals : Used to synthesize herbicides targeting acetolactate synthase (ALS). The trifluoromethyl group enhances lipid solubility for improved foliar uptake .

Note : Biological activity assays require purity >98% (HPLC) to avoid interference from by-products .

Advanced: What stability challenges arise during storage or experimental use, and how are they mitigated?

- Hydrolytic Degradation : The carboxylic acid group is prone to hydrolysis in aqueous media. Store under anhydrous conditions (desiccated, -20°C) .

- Light Sensitivity : UV exposure degrades the trifluoromethyl group. Use amber glassware and conduct reactions in dark/opaque setups .

Stability studies recommend periodic HPLC checks after long-term storage .

Advanced: What analytical methods are recommended for quantifying this compound in complex mixtures (e.g., reaction crude or biological matrices)?

- LC-MS/MS : Employ reverse-phase chromatography with a gradient elution (water/acetonitrile + 0.1% formic acid) and MRM transitions (m/z 225.55 → 181.0) for high sensitivity .

- Ion Chromatography : Useful for detecting chloride by-products (e.g., from hydrolysis) with a detection limit of 0.1 ppm .

Advanced: How should researchers address contradictory data in literature regarding synthesis yields or reaction pathways?

- Case Study : Discrepancies in chlorination yields (60–85%) may stem from reagent purity (SOCl₂ vs. PCl₅) or moisture levels. Reproduce methods under strictly anhydrous conditions and compare NMR profiles of intermediates .

- Pathway Validation : Use isotopic labeling (-carboxylic acid) to track reaction mechanisms and identify side products via MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.